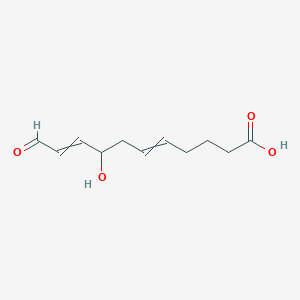

8-Hydroxy-11-oxoundeca-5,9-dienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

922508-97-2 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

8-hydroxy-11-oxoundeca-5,9-dienoic acid |

InChI |

InChI=1S/C11H16O4/c12-9-5-7-10(13)6-3-1-2-4-8-11(14)15/h1,3,5,7,9-10,13H,2,4,6,8H2,(H,14,15) |

InChI Key |

ZYXCDYSXZQNGMT-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCC(C=CC=O)O)CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Formation of 8 Hydroxy 11 Oxoundeca 5,9 Dienoic Acid

Precursor Substrate Identification and Derivation

The journey to forming 8-Hydroxy-11-oxoundeca-5,9-dienoic acid begins with the mobilization of specific long-chain polyunsaturated fatty acids that serve as the foundational backbone for enzymatic attack.

Arachidonic Acid as a Key Precursor

Arachidonic acid (AA), a 20-carbon omega-6 fatty acid, is a pivotal precursor for a vast array of biologically active lipid mediators known as eicosanoids or oxylipins. nih.govresearchgate.netwikipedia.org This class of molecules includes prostaglandins (B1171923), thromboxanes, leukotrienes, and various hydroxylated derivatives. nih.govfrontiersin.org The initial step in the formation of these mediators is the introduction of molecular oxygen into the arachidonic acid backbone, a reaction catalyzed by enzymes such as lipoxygenases, cyclooxygenases, or cytochrome P450s. nih.govfrontiersin.org This primary oxygenation leads to the formation of hydroperoxy and hydroxy fatty acids (HpETEs and HETEs), which are the direct precursors that enter the pathway leading to shorter oxo-acids like this compound. nih.gov

Hydroperoxy Fatty Acid Intermediates

Following the initial enzymatic action on arachidonic acid, highly reactive hydroperoxy fatty acid intermediates are generated. These molecules are central to the biosynthetic cascade.

8R-hydroperoxyeicosatetraenoic acid (8R-HPETE): This is a key initial product formed from the direct oxygenation of arachidonic acid. wikipedia.org Its formation is regio- and stereospecific, dictated by the specific enzyme involved.

8,11-dihydroperoxy-eicosa-5,9,12,14-tetraenoic acid: Further enzymatic oxygenation of a monohydroperoxy intermediate can lead to the formation of dihydroperoxy derivatives. These more complex intermediates are primed for the cleavage reactions that shorten the carbon chain.

The formation of these hydroperoxides is the committed step that channels arachidonic acid away from other metabolic fates and toward the production of specific oxylipins. nih.gov

Enzymatic Mechanisms of Formation

The conversion of arachidonic acid into this compound is orchestrated by a series of specific enzymatic reactions, each contributing to the final structure of the molecule.

Role of Lipoxygenases (e.g., 8R-Lipoxygenase) in Hydroperoxide Generation

Lipoxygenases (LOX) are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and regio-specific incorporation of oxygen into polyunsaturated fatty acids. nih.govmdpi.com The enzyme Arachidonate (B1239269) 8-lipoxygenase , specifically the 8R-lipoxygenase (8R-LOX), catalyzes the reaction between arachidonate and molecular oxygen to produce (8R)-hydroperoxyeicosatetraenoic acid (8R-HPETE). wikipedia.orgnih.gov Structural studies of 8R-LOX reveal a characteristic U-shaped channel that guides the fatty acid substrate to the catalytic iron atom in the active site. nih.govresearcher.life This structural feature is critical for ensuring the high specificity of the oxygenation reaction at the C-8 position of the arachidonic acid chain. nih.govresearchgate.net

Cleavage and Rearrangement Processes in Oxo-Acid Biosynthesis

The transformation from a C20 hydroperoxy intermediate to a shorter C11 oxo-acid involves enzymatic cleavage of the fatty acid backbone. This process is often mediated by enzymes known as hydroperoxide lyases, which are part of the oxylipin pathway in various organisms. nih.gov These enzymes act on fatty acid hydroperoxides, catalyzing the cleavage of C-C bonds.

The unstable hydroperoxide groups are susceptible to decomposition, which can be harnessed by enzymes to generate specific products. nih.gov The mechanism can involve the formation of an alkoxy radical from the hydroperoxide, followed by a β-scission event that breaks the carbon chain. researchgate.net Another potential pathway involves a Hock rearrangement, where an acidified hydroperoxide acts as a leaving group, leading to bond migration and cleavage. researchgate.net In the context of forming this compound from an intermediate like 8,11-dihydroperoxy-eicosa-5,9,12,14-tetraenoic acid, a cleavage event would occur between carbons 11 and 12 of the original arachidonic acid chain, yielding an 11-carbon fragment that becomes the final product.

Influence of Enzymatic Cofactors and Modulators (e.g., NDGA)

The biosynthesis of oxylipins can be controlled by various modulators that influence the activity of key enzymes in the pathway. Nordihydroguaiaretic acid (NDGA) is a well-characterized natural compound known for its potent inhibitory effects on lipoxygenase enzymes. nih.govacs.orgscbt.com By inhibiting LOX activity, NDGA effectively blocks the initial and rate-limiting step of hydroperoxide formation from arachidonic acid. nih.gov This inhibition prevents the production of 8R-HPETE and subsequent downstream metabolites. The primary mechanism of inhibition for NDGA and its derivatives involves the reduction of the active ferric iron (Fe³⁺) in the enzyme's catalytic site to its inactive ferrous state (Fe²⁺), thereby halting the catalytic cycle. acs.org Therefore, in the presence of NDGA, the entire biosynthetic pathway leading to this compound is suppressed.

Interactive Data Tables

Table 1: Key Molecules in the Biosynthetic Pathway

| Molecule Name | Abbreviation | Type | Role in Pathway |

| Arachidonic Acid | AA | Precursor Substrate | The initial C20 polyunsaturated fatty acid that enters the pathway. |

| 8R-hydroperoxyeicosatetraenoic acid | 8R-HPETE | Intermediate | The initial product of 8R-Lipoxygenase action on Arachidonic Acid. |

| 8,11-dihydroperoxy-eicosa-5,9,12,14-tetraenoic acid | diHPETE | Intermediate | A doubly oxygenated intermediate, primed for cleavage. |

| This compound | - | Final Product | The C11 oxylipin resulting from cleavage of the C20 precursor. |

| Nordihydroguaiaretic acid | NDGA | Modulator (Inhibitor) | Inhibits Lipoxygenase, blocking the first step of the biosynthetic pathway. |

Table 2: Key Enzymes in the Biosynthetic Pathway

| Enzyme Name | Abbreviation | Enzyme Class | Role in Pathway |

| 8R-Lipoxygenase | 8R-LOX | Oxidoreductase | Catalyzes the specific oxygenation of Arachidonic Acid to form 8R-HPETE. wikipedia.orgnih.gov |

| Hydroperoxide Lyase | - | Lyase | Catalyzes the cleavage of the C-C bond in hydroperoxy fatty acids. nih.gov |

Non-Enzymatic Pathways in Lipid Peroxidation Leading to Oxo-Dienoic Acids

Non-enzymatic formation of oxo-dienoic acids is a consequence of lipid peroxidation, a process driven by the interaction of reactive oxygen species (ROS) with PUFAs. nih.gov This free-radical-mediated chain reaction is a key mechanism in oxidative stress and can lead to the generation of a wide variety of oxidized lipid products, including hydroxy and oxo fatty acids. nih.gov

| Stage | Description | Key Species Involved |

| Initiation | Abstraction of a hydrogen atom from a methylene (B1212753) group of a PUFA by a radical species, forming a lipid radical (L•). researchgate.net | Hydroxyl radical (•OH), Polyunsaturated fatty acid (PUFA) |

| Propagation | The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus continuing the chain reaction. researchgate.net | Lipid radical (L•), Oxygen (O2), Lipid peroxyl radical (LOO•), Lipid hydroperoxide (LOOH) |

| Termination | The chain reaction is halted when two radical species react with each other to form a non-radical product. nih.gov | Lipid peroxyl radicals (LOO•) |

The decomposition of lipid hydroperoxides is a critical step in the formation of shorter-chain oxidized fatty acids. In the presence of transition metals, lipid hydroperoxides can be converted to alkoxyl radicals, which can then undergo β-scission. researchgate.net This process involves the cleavage of a carbon-carbon bond adjacent to the alkoxyl radical, resulting in the fragmentation of the fatty acid chain and the formation of aldehydes and other truncated lipids. researchgate.net

For instance, the peroxidation of linoleic acid, a common C18 PUFA, can lead to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). researchgate.net The subsequent cleavage of these hydroperoxides can yield a variety of shorter-chain products. The formation of an eleven-carbon compound like this compound would necessitate cleavage of the original fatty acid backbone.

Generic mechanisms for the cleavage of oxidized fatty acyl chains include:

Hock rearrangement: Protonation of a hydroperoxide followed by rearrangement and cleavage.

Dioxetane formation and cleavage: Cyclization of a peroxy radical to form a dioxetane, which then rearranges and cleaves.

β-scission of alkoxyl radicals: Formation of an alkoxyl radical from a hydroperoxide, followed by cleavage of an adjacent C-C bond. researchgate.net

While a direct pathway to this compound via these mechanisms is not explicitly detailed in the literature, the fundamental principles of radical-mediated fragmentation of larger PUFAs provide a plausible route for its non-enzymatic generation.

During lipid peroxidation, lipid peroxyl radicals can react with each other in termination steps. One such reaction is the Russell mechanism, where two secondary peroxyl radicals interact to form a linear tetraoxide intermediate, which then decomposes to yield a ketone, an alcohol, and singlet oxygen. nih.gov This intermolecular reaction represents a pathway for the formation of both hydroxyl and keto functionalities on lipid fragments.

Furthermore, peroxyl radicals can engage in more complex intermolecular reactions, leading to the formation of dimers and oligomers. researchgate.net These cross-linked structures can subsequently undergo cleavage, potentially yielding a diverse range of oxidized fatty acid fragments. researchgate.net The formation of covalent cross-links between proteins can also be initiated by peroxyl radicals, highlighting their high reactivity. nih.gov

The intermolecular transfer of oxygen from a peroxyl radical to another molecule can also lead to the formation of epoxides. researchgate.net The subsequent metabolism or rearrangement of these epoxidized lipids could provide another route to hydroxy-oxo-dienoic acids. While the specific intermediates and reaction sequences leading to this compound through intermolecular cross-linking are not well-defined, these reactions contribute to the vast complexity of products arising from lipid peroxidation.

Chemical Synthesis and Derivatization Strategies for 8 Hydroxy 11 Oxoundeca 5,9 Dienoic Acid and Analogues

Total Synthesis Approaches for Undecadienoic Acid Scaffolds

The total synthesis of complex fatty acids like 8-Hydroxy-11-oxoundeca-5,9-dienoic acid requires multi-step approaches to build the carbon skeleton with the correct placement of functional groups. General strategies often involve the assembly of the molecule from simpler, readily available precursors through sequential carbon-carbon bond-forming reactions. smolecule.com These synthetic routes typically employ protection-deprotection strategies to mask reactive functional groups while other parts of the molecule are being assembled, followed by functional group transformations to install the desired hydroxyl, ketone, and carboxylic acid moieties. smolecule.com

Key reactions in the synthesis of dienoic acid scaffolds include transition metal-catalyzed cross-coupling reactions. For instance, a titanium-catalyzed cross-coupling of 1,2-dienes has been developed as a stereoselective method to create unsaturated acids containing a 1Z,5Z-diene moiety. researchgate.net Another powerful technique is the cross-cyclomagnesiation of 1,2-dienes, which has been successfully used in the stereoselective synthesis of related undecadienoic acid derivatives. researchgate.net The synthesis of other complex oxygenated molecules, such as cannabinoids, provides further insights into relevant strategies. The key step in the synthesis of certain 8- and 11-oxygenated cannabinols, for example, involved the regiospecific formation of an aryl-aryl bond via nucleophilic aromatic substitution using a Grignard reagent. rsc.org While the core structure differs, the principles of strategic bond formation and functional group installation are applicable to the synthesis of undecadienoic acid scaffolds.

| Synthesis Strategy | Key Reaction Type | Example Application | Reference |

| Multi-step Linear Synthesis | Protection/Deprotection, Functional Group Interconversion | General assembly of complex fatty acids | smolecule.com |

| Stereoselective Diene Formation | Ti-catalyzed cross-coupling of 1,2-dienes | Synthesis of 1Z,5Z-diene fragments | researchgate.net |

| Stereoselective Diene Formation | Cross-cyclomagnesiation of 1,2-dienes | Synthesis of (5Z,9Z)-dienoic acids | researchgate.net |

| Regiospecific Bond Formation | Nucleophilic Aromatic Substitution (Grignard) | Synthesis of oxygenated cannabinoid scaffolds | rsc.org |

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry of the double bonds and the chiral center at the C8 position is critical, as different stereoisomers can exhibit vastly different biological activities. Stereoselective synthesis aims to produce a specific isomer with high fidelity. A Z-stereoselective method has been successfully developed for synthesizing unsaturated acids that feature a 1Z,5Z,9Z-triene system, utilizing a novel titanium-catalyzed cross-coupling of oxygen-containing and aliphatic 1,2-dienes as the pivotal step. researchgate.net This demonstrates the potential for controlling the geometry of the double bonds in the undecadienoic acid chain.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. While specific enantioselective methods for this compound are not extensively detailed in the literature, principles from the synthesis of other chiral natural products are applicable. For example, an enantioselective synthesis was developed for the side chain of a potent cannabinoid, highlighting the importance of creating specific stereoisomers to achieve desired pharmacological effects. nih.gov Such strategies often employ chiral catalysts, auxiliaries, or starting materials to direct the formation of the desired enantiomer.

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of bioactive molecules are indispensable tools for mechanistic studies, metabolism tracking, and as internal standards in quantitative analysis by mass spectrometry. The synthesis of these analogues involves the incorporation of heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into the molecular structure.

A common strategy is to use an isotopically labeled precursor in the early stages of the synthesis. For instance, in the synthesis of ¹³C-labeled cannabinoids, [¹³C₄]-olivetol was used as a key building block. mdpi.com This labeled precursor was then carried through the remaining synthetic steps to yield the final labeled product. A similar approach could be applied to synthesize labeled this compound, for example, by using a labeled C₅ or C₆ building block that would ultimately form part of the undecadienoic acid backbone. The synthesis of the labeled metabolite [¹³C₄]-Δ⁹-THC-COOH involved a multi-step sequence starting from the labeled precursor, demonstrating the complexity required to create these essential research tools. mdpi.com

Regioselective Derivatization for Structure-Function Exploration

To probe the structure-function relationship of this compound, chemists selectively modify its functional groups. This allows researchers to determine which parts of the molecule are essential for its biological activity.

The carboxylic acid group is a common target for modification to alter properties such as solubility, cell permeability, and metabolic stability.

Esterification: The acid can be converted into various esters. An enzymatic approach has been used to regioselectively esterify 10-undecylenic acid with different sugars (D-glucose, trehalose, and sucrose) to enhance its water solubility. nih.gov

Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides. A common method involves forming a mixed anhydride, for instance by reacting the carboxylic acid with benzoyl chloride, which then readily reacts with an amine or alcohol. nih.gov This technique was used to graft undecylenic acid onto hyaluronic acid. nih.gov

| Modification Type | Reagents/Method | Purpose | Reference |

| Esterification | Bioprase conc. (protease), vinyl 10-undecylenate, sugar | Enhance water solubility | nih.gov |

| Acylation (Amidation) | Benzoyl chloride (to form mixed anhydride), amine/alcohol | Covalent attachment to biopolymers | nih.gov |

The hydroxyl (C8) and ketone (C11) groups are key features that can be interconverted or modified to explore their role in biological interactions. Standard organic chemistry transformations are employed for these manipulations. Drawing parallels from the synthesis of oxygenated cannabinoids, a carboxylic acid can be reduced to a primary alcohol (a hydroxyl group) using a powerful reducing agent like lithium aluminium hydride. rsc.org Subsequently, this hydroxyl group can be oxidized to a ketone using an oxidizing agent such as the Jones reagent (chromium trioxide in sulfuric acid). rsc.org These fundamental reactions allow for the selective conversion between the different oxidation states at the C11 position or modification of the C8 hydroxyl group.

The two double bonds in the carbon chain are also targets for modification. Olefin metathesis, particularly cross-metathesis (CM), is a powerful tool for this purpose. organic-chemistry.org CM, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the exchange of substituents between two alkenes. organic-chemistry.org

Ring-Opening Cross-Metathesis (ROCM) is a related reaction where a strained cyclic alkene is opened and reacted with a linear alkene partner. nih.gov This method is highly effective for synthesizing substituted tetrahydrofurans from 7-oxanorbornene derivatives. nih.gov While not a direct modification of the pre-existing double bonds in the linear undecadienoic acid chain, the principles of metathesis could be employed in a synthetic route to build or modify the diene system by reacting smaller olefin fragments.

Advanced Spectroscopic and Chromatographic Characterization of 8 Hydroxy 11 Oxoundeca 5,9 Dienoic Acid

Mass Spectrometry (MS) Techniques for Structural Elucidation and Profiling

Mass spectrometry is a cornerstone in the analysis of oxylipins, offering exceptional sensitivity and structural information from minute sample quantities. mdpi.com For 8-Hydroxy-11-oxoundeca-5,9-dienoic acid, a compound with the molecular formula C₁₁H₁₆O₄, MS techniques are crucial for both initial identification and detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is pivotal for determining the elemental composition of an analyte with high accuracy and precision. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS provides an exact mass measurement of its molecular ion, typically observed as the deprotonated molecule [M-H]⁻ in negative ionization mode.

The theoretical exact mass of C₁₁H₁₆O₄ is 212.1049 Da. An HRMS instrument, such as a Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, can measure this mass with an error of less than 5 parts per million (ppm). creative-proteomics.com This level of accuracy allows for the confident assignment of the elemental formula C₁₁H₁₅O₄ for the [M-H]⁻ ion (m/z 211.0976), effectively ruling out other potential isobaric compounds.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₄ | Defines the elemental makeup of the compound. |

| Theoretical Monoisotopic Mass | 212.1049 Da | Calculated exact mass of the neutral molecule. |

| Observed Ion (Negative Mode) | [M-H]⁻ | Commonly formed ion for carboxylic acids via electrospray ionization (ESI). |

| Theoretical m/z of [M-H]⁻ | 211.0976 | The mass-to-charge ratio expected in HRMS analysis. |

| Typical Mass Accuracy | < 5 ppm | High accuracy confirms the elemental composition with confidence. nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to further probe the structure of a selected precursor ion. In an MS/MS experiment, the [M-H]⁻ ion of this compound (m/z 211.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a structural fingerprint, revealing the location of functional groups.

Key fragmentation pathways for the [M-H]⁻ ion would include:

Loss of water (H₂O): A neutral loss of 18 Da resulting from the hydroxyl group at C8.

Loss of carbon dioxide (CO₂): A neutral loss of 44 Da from the carboxylic acid moiety.

Cleavages adjacent to functional groups: Fragmentation of the carbon backbone, particularly around the hydroxyl group, the ketone, and the double bonds, yields characteristic product ions that help pinpoint their locations.

These fragmentation patterns are essential for distinguishing this compound from its structural isomers. lcms.cz

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 211.1 | 193.1 | [M-H-H₂O]⁻ |

| 211.1 | 167.1 | [M-H-CO₂]⁻ |

| 211.1 | 149.1 | [M-H-H₂O-CO₂]⁻ |

| 211.1 | 125.1 | Cleavage at C7-C8 bond with loss of C₄H₅O |

| 211.1 | 99.1 | Cleavage at C4-C5 bond with loss of C₇H₁₀O₂ |

GC-MS and LC-MS Methodologies for Complex Mixture Analysis

Chromatographic separation prior to mass spectrometric analysis is critical for resolving this compound from other lipids and metabolites in complex biological samples. waters.comcreative-proteomics.comlcms.czchromatographyonline.comnih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose, though they involve different sample preparation and analytical approaches. waters.comnih.govcreative-proteomics.comlcms.czchromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but requires that analytes be volatile and thermally stable. nih.gov Since oxylipins like this compound contain polar functional groups (carboxyl and hydroxyl), they are not directly amenable to GC analysis. nih.govresearchgate.net A necessary derivatization step is required to increase their volatility. lcms.cznih.gov This typically involves:

Esterification: The carboxylic acid is converted to a more volatile ester, such as a methyl ester (e.g., using diazomethane (B1218177) or BF₃/methanol).

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). nih.gov Following derivatization, the compound can be separated on a capillary GC column and detected by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), is the modern gold standard for oxylipin analysis. spectroscopyonline.com It circumvents the need for derivatization, reducing sample preparation time and potential artifacts. lcms.cz A typical LC-MS workflow involves:

Sample Preparation: Extraction of lipids from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.comspectroscopyonline.com

Chromatographic Separation: Separation on a reversed-phase column (e.g., C18) using a gradient of aqueous mobile phase (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This separates oxylipins based on their polarity.

Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer, often in a multiple reaction monitoring (MRM) mode for targeted quantification. waters.comlcms.czchromatographyonline.com

| Feature | GC-MS | LC-MS |

|---|---|---|

| Sample Volatility | Requires volatile analytes | Suitable for non-volatile and polar analytes |

| Derivatization | Mandatory for oxylipins (esterification, silylation) nih.govnih.gov | Generally not required spectroscopyonline.com |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase | Partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18) |

| Ionization Technique | Electron Impact (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Advantages | High resolution, established libraries for EI spectra | High sensitivity, no derivatization, suitable for fragile molecules lcms.czspectroscopyonline.com |

| Disadvantages | Laborious sample preparation, potential for analyte degradation at high temperatures | Potential for matrix effects (ion suppression/enhancement) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While MS techniques provide invaluable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive, unambiguous structural assignment of a molecule. NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the complete mapping of the molecular skeleton and confirmation of functional group placement.

¹H NMR and ¹³C NMR Applications

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural elucidation. researchgate.net

¹H NMR: A proton NMR spectrum for this compound would reveal distinct signals for each unique proton in the molecule. Key expected features include:

Olefinic Protons: Signals in the δ 5.0-6.5 ppm region corresponding to the protons on the two double bonds (C5-C6 and C9-C10). Their coupling constants (J-values) would provide information on the stereochemistry (cis/trans) of the double bonds.

Carbinol Proton: A signal for the proton attached to the hydroxyl-bearing carbon (H8), likely appearing in the δ 3.5-4.5 ppm range.

Aldehydic Proton: A highly deshielded signal for the proton of the oxo group at C11, expected to appear in the δ 9.5-10.0 ppm region.

Aliphatic Protons: A series of signals in the δ 1.2-2.5 ppm range corresponding to the methylene (B1212753) (CH₂) groups of the undecanoic acid backbone. Protons adjacent to the double bonds, carboxyl group, and carbonyl group would appear further downfield.

¹³C NMR: A carbon-13 NMR spectrum provides a signal for each unique carbon atom. For this compound, key signals would include:

Carboxyl Carbon: A signal in the δ 170-180 ppm range for C1.

Aldehyde Carbonyl Carbon: A highly deshielded signal around δ 200 ppm for C11.

Olefinic Carbons: Four signals in the δ 120-140 ppm region for C5, C6, C9, and C10.

Carbinol Carbon: A signal for the hydroxyl-bearing carbon (C8) in the δ 60-75 ppm range.

Aliphatic Carbons: Signals in the δ 20-40 ppm region for the remaining CH₂ groups.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| H11 (CHO) | 9.5-9.7 | t (triplet) | C1 (COOH) | ~175 |

| H9, H10 | 5.8-6.5 | m (multiplet) | C11 (CHO) | ~202 |

| H5, H6 | 5.3-5.6 | m | C5, C6, C9, C10 | 125-135 |

| H8 | ~4.1 | m | C8 | ~70 |

| H2, H4, H7 | 2.1-2.4 | m | C2, C3, C4, C7 | 25-35 |

| H3 | ~1.6 | m |

Note: Predicted values are based on standard chemical shift tables and may vary depending on solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC for related compounds)

Two-dimensional (2D) NMR experiments are essential for assembling the full molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum would show cross-peaks connecting H5 with H4 and H6, H6 with H5 and H7, H8 with H7 and H9, and so on, allowing for the tracing of the entire proton spin system along the carbon backbone.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. For example, the proton signal at ~4.1 ppm (H8) would show a cross-peak with the carbon signal at ~70 ppm (C8), confirming the assignment of the carbinol group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms. For instance, correlations from the aldehydic proton (H11) to C9 and C10 would definitively place the oxo group at the end of the chain, while correlations from H7 and H9 to C8 would confirm the position of the hydroxyl group.

Together, these 1D and 2D NMR techniques provide an unambiguous and definitive assignment of the structure of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its carboxylic acid, hydroxyl, ketone, and conjugated diene moieties. msu.edulibretexts.org

The carboxylic acid functional group gives rise to two very distinctive signals. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded acid dimer. orgchemboulder.comlibretexts.orgechemi.com Superimposed on this broad band, the sharper C-H stretching vibrations of the alkyl chain would appear around 2960-2850 cm⁻¹. pressbooks.pub The second key feature of the carboxylic acid is a strong, sharp absorption from the carbonyl (C=O) stretch, which typically appears between 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org The presence of hydrogen bonding in a dimeric state usually places this peak around 1710 cm⁻¹. libretexts.org

The secondary alcohol's hydroxyl (O-H) group would also contribute to the broad absorption in the 3550-3200 cm⁻¹ region, overlapping with the carboxylic acid O-H stretch. libretexts.orgorgchemboulder.comdocbrown.info A distinct C-O stretching vibration for the secondary alcohol is also expected, typically appearing as a strong band in the 1260-1050 cm⁻¹ range. orgchemboulder.com

The molecule contains a second carbonyl group within an α,β-unsaturated ketone system. Conjugation with the C=C double bond is known to lower the stretching frequency of the carbonyl group by 25-40 cm⁻¹. msu.edulibretexts.org Therefore, the ketone C=O stretch is expected to absorb at a lower wavenumber than a simple aliphatic ketone (typically ~1715 cm⁻¹), appearing in the 1685-1666 cm⁻¹ region. orgchemboulder.com The stretching vibrations of the conjugated C=C bonds are expected to produce one or two bands of variable intensity in the 1650-1600 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Strong, Very Broad |

| Alcohol | O-H stretch (H-bonded) | 3550 - 3200 | Strong, Broad |

| Alkyl C-H | C-H stretch | 2960 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong |

| α,β-Unsaturated Ketone | C=O stretch (conjugated) | 1685 - 1666 | Strong |

| Alkene | C=C stretch (conjugated) | 1650 - 1600 | Medium to Weak |

| Carboxylic Acid / Alcohol | C-O stretch | 1320 - 1050 | Strong |

| Carboxylic Acid | O-H bend | 1440 - 1395 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing conjugated systems. The chromophore in this compound is the conjugated enone system (a carbonyl group in conjugation with a carbon-carbon double bond). youtube.com

Conjugated systems exhibit π → π* transitions. youtube.comyoutube.com The presence of conjugation significantly decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to isolated chromophores. youtube.commasterorganicchemistry.com For α,β-unsaturated ketones, a strong absorption corresponding to the π → π* transition is typically observed in the 215-250 nm region. youtube.comyoutube.com The molecule also possesses non-bonding (n) electrons on the oxygen atoms of the carbonyl groups, which can undergo n → π* transitions. These transitions are generally weaker and occur at longer wavelengths, often around 300 nm, but can sometimes be obscured by the much stronger π → π* absorption. masterorganicchemistry.com

Interactive Data Table: Expected Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Conjugated Enone | π → π | 215 - 250 |

| Carbonyl | n → π | ~300 (Weak) |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

The presence of a stereocenter at the C8 position (bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers (R and S forms). As enantiomers often exhibit different biological activities, their separation and analysis are crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for separating enantiomers. aocs.orgphenomenex.com

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For the separation of hydroxy fatty acids and related compounds, polysaccharide-based CSPs are widely employed. nih.gov Columns packed with derivatives of cellulose (B213188) or amylose, such as tris-(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, have proven effective for a broad range of chiral compounds, including those containing hydroxyl and carboxyl groups. nih.gov

Alternatively, derivatization of the analyte can be performed to create diastereomers that can then be separated on a standard achiral column. For instance, hydroxy fatty acids can be converted to their 3,5-dinitrophenyl urethane (B1682113) derivatives. nih.govoup.com However, direct separation on a CSP is often preferred to avoid the additional reaction and potential for kinetic resolution. oup.com

Method development in chiral HPLC involves screening different CSPs and mobile phases. For a molecule like this compound, a normal-phase mobile phase consisting of a mixture of an alkane (like n-hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol) is a common starting point. oup.com The separation can be optimized by adjusting the ratio of the solvents and the type of alcohol used. Reversed-phase methods can also be developed for certain types of CSPs. nih.gov The separation of diastereomers, such as those that might be formed during thiol adduction studies with chiral reagents, can also be accomplished using reversed-phase HPLC. acs.orgacs.org

Interactive Data Table: Potential Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Description |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose derivatives) |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol (or other alcohol) gradient or isocratic elution |

| Detection | UV Detector (set at the λmax of the enone chromophore, e.g., ~220-240 nm) |

| Objective | Baseline separation of the R- and S-enantiomers of this compound |

Mechanistic Studies on the Reactivity and Biological Transformations of 8 Hydroxy 11 Oxoundeca 5,9 Dienoic Acid

Investigations into Molecular Rearrangements (e.g., Double Bond Isomerization of 11-oxoundeca-5,8-dienoic acid)

The reactivity and biological activity of unsaturated fatty acids are profoundly influenced by the position of their carbon-carbon double bonds. nih.gov Molecular rearrangements, particularly double bond isomerization, can alter the chemical properties of a molecule, thereby affecting its subsequent metabolic fate and interaction with cellular targets. The precursor to the title compound, 11-oxoundeca-5,8-dienoic acid, possesses non-conjugated double bonds. In the presence of certain transition metal catalysts, it is possible to induce the migration of double bonds along an alkyl chain, establishing an equilibrium of various positional isomers. ruhr-uni-bochum.de This type of isomerization can be an initiating step for further functionalization reactions, such as intramolecular cyclization to form lactones, a process that has been demonstrated with unsaturated fatty acids using silver catalysts. ruhr-uni-bochum.de

While specific enzymatic isomerization of 11-oxoundeca-5,8-dienoic acid has not been detailed, the principle is well-established in fatty acid metabolism. During the degradation of polyunsaturated fatty acids, enzymes such as 2,3-enoyl-CoA isomerase are required to shift the position of double bonds to allow the beta-oxidation machinery to proceed. researchgate.net Therefore, it is plausible that 11-oxoundeca-5,8-dienoic acid could undergo either catalyzed or spontaneous isomerization, which would significantly impact the structure of subsequent products like 8-Hydroxy-11-oxoundeca-5,9-dienoic acid and their biological activity. The precise location of double bonds is critical, as it can be a key determinant in distinguishing between different biological samples or disease states. researchgate.net

Subsequent Metabolic Conversions and Degradation Pathways

Once formed, this compound is subject to various metabolic conversions and degradation pathways designed to detoxify and eliminate such reactive molecules. The degradation of oxoenoic acids has been studied in bacterial systems, where catechols are metabolized into compounds like 2-oxohex-4-enoic acid and 2-oxopent-4-enoic acid, which are then further processed. nih.govnih.gov In mammals, the primary pathway for fatty acid degradation is peroxisomal and mitochondrial beta-oxidation. However, the presence of double bonds and functional groups requires a set of auxiliary enzymes. researchgate.net

For unsaturated fatty acids, this process involves isomerases and reductases to handle the non-standard bond configurations. researchgate.net Given its structure, the degradation of this compound would likely proceed via beta-oxidation, shortening the carboxyl end of the chain. Additionally, reactive aldehydes and ketones often undergo Phase II metabolism, which involves conjugation to molecules like glutathione (B108866) (GSH). This process, which can be enzymatic or spontaneous, increases water solubility and facilitates excretion. nih.gov

Interaction with Cellular Components and Enzymes at a Mechanistic Level

A key feature of many lipid peroxidation products is their ability to covalently modify cellular macromolecules, particularly proteins. nih.gov Molecules containing α,β-unsaturated carbonyl moieties, such as this compound, are electrophilic and can react with nucleophilic amino acid residues in proteins. nih.gov This non-enzymatic post-translational modification occurs primarily through a mechanism known as Michael addition. nih.gov

The most common targets for this type of adduction are the side chains of cysteine, histidine, and lysine. nih.gov The analogous and well-studied aldehyde, 4-oxononenal (4-ONE), has also been shown to react with arginine. nih.gov Such covalent modifications can lead to significant alterations in protein structure and function, potentially inhibiting enzyme activity or disrupting cellular signaling pathways. libretexts.orgkhanacademy.org The reactivity of these lipid-derived electrophiles differs, with studies showing that 4-ONE is significantly more reactive toward cysteine than the similar compound 4-hydroxynonenal (B163490) (4-HNE). nih.gov

| Amino Acid Residue | Type of Nucleophile | Reaction Mechanism | Potential Consequence |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Michael Addition | Disruption of disulfide bonds, enzyme active site inactivation |

| Histidine | Imidazole Ring | Michael Addition | Alteration of protein charge state, disruption of catalytic triads |

| Lysine | Primary Amine (-NH2) | Michael Addition, Schiff Base Formation | Loss of positive charge, interference with ubiquitination sites |

Enzymatic Reduction Pathways (e.g., conversion of 11-oxo-ETE to 11(S)-HETE)

The carbonyl group at the C-11 position of this compound represents a key site for metabolic transformation. A major pathway for the detoxification of reactive carbonyls is enzymatic reduction to their corresponding alcohols. nih.gov This biotransformation is catalyzed by a broad family of NADPH-dependent oxidoreductases, including carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). annualreviews.orgwikipedia.org

These enzymes exhibit broad and often overlapping substrate specificities, acting on numerous endogenous and xenobiotic carbonyl compounds. annualreviews.org A well-documented example is the reduction of 4-oxonon-2-enal (4-ONE), a product of lipid peroxidation, which is efficiently reduced by human carbonyl reductase 1 (CBR1) to form the less reactive 4-hydroxynonenal (4-HNE). nih.gov It is therefore highly probable that the 11-oxo group of this compound is a substrate for these reductases, leading to its conversion into 8,11-dihydroxy-undeca-5,9-dienoic acid. This reduction would represent a detoxification step, converting a reactive ketone into a more stable secondary alcohol.

| Enzyme Family | Specific Enzyme Example | Cofactor | Typical Substrates |

|---|---|---|---|

| Carbonyl Reductases (CBR) | CBR1 | NADPH | Ketones, quinones, aldehydes (e.g., 4-oxonon-2-enal) |

| Aldo-Keto Reductases (AKR) | AKR1A1 (Aldehyde Reductase) | NADPH | Biogenic and xenobiotic aldehydes |

| Alcohol Dehydrogenases (ADH) | Various | NAD(P)H | Alcohols and aldehydes (reversible) |

Pathways Leading to Formation of Other Biologically Relevant Aldehydes (e.g., 4-hydroxynonenal analogs)

This compound is an intermediate in the complex cascade of lipid peroxidation, a process that generates a wide array of bioactive aldehydes. mdpi.com The formation of aldehydes like 4-hydroxynonenal (HNE) and its analogs arises from the oxidative cleavage of polyunsaturated fatty acids. nih.govmdpi.com The precursor to the title compound is likely 8-hydroperoxy-11-oxoundeca-5,9-dienoic acid, formed from the oxygenation of 11-oxoundeca-5,8-dienoic acid. nih.gov

Lipid hydroperoxides are unstable and can undergo cleavage to yield shorter-chain aldehydes and oxo-acids. One proposed mechanism is a Hock-type cleavage. nih.gov In plants, a more direct enzymatic route exists where hydroperoxide lyases, a class of cytochrome P450 enzymes, cleave fatty acid hydroperoxides. For example, 13-hydroperoxylinolenic acid can be cleaved by a homolytic hydroperoxide lyase to produce 13-oxo-trideca-9,11-dienoic acid. nih.gov It is plausible that the 8-hydroperoxy intermediate could undergo similar enzymatic or non-enzymatic cleavage, breaking the carbon chain and releasing new, shorter-chain aldehydes that can act as signaling molecules or contribute to cellular stress.

Perspectives and Future Directions in 8 Hydroxy 11 Oxoundeca 5,9 Dienoic Acid Research

Emerging Analytical Methodologies for Detection and Quantification

Currently, there are no established, specific analytical methodologies for the detection and quantification of 8-Hydroxy-11-oxoundeca-5,9-dienoic acid. Future research will necessitate the development of sensitive and selective techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, would likely be a primary tool. The development of specific parent and daughter ion transitions would be crucial for selective detection in complex biological matrices. Furthermore, the synthesis of isotopically labeled internal standards would be essential for accurate quantification.

Advanced Synthetic Approaches for Complex Analogues

The total synthesis of this compound has not been widely reported, nor have advanced synthetic approaches for its complex analogues. Future synthetic strategies would likely involve stereoselective methods to control the geometry of the two double bonds and the stereochemistry of the hydroxyl group. Techniques such as Wittig-type olefination reactions or cross-metathesis could be employed for the construction of the unsaturated carbon backbone. The development of a robust synthetic route would be paramount for producing sufficient quantities of the material for biological testing and for creating a library of analogues to explore structure-activity relationships.

Deeper Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

The biosynthetic pathway of this compound is currently unknown. It is plausible that it is a product of lipid metabolism, potentially arising from the oxidation of a longer-chain polyunsaturated fatty acid. Future research would involve isotope tracing studies using labeled precursors in relevant biological systems to identify the parent molecule and the enzymes involved in its formation. Understanding the regulatory mechanisms of its biosynthesis would require investigating the expression and activity of these enzymes under various physiological and pathological conditions.

Computational and Theoretical Chemistry Approaches to Reactivity and Conformation

Computational and theoretical chemistry offers a powerful lens through which to investigate the properties of this compound in the absence of extensive experimental data. peerj.com Density functional theory (DFT) calculations could be employed to predict its lowest energy conformation, intramolecular hydrogen bonding possibilities, and its reactivity profile. Molecular dynamics simulations could provide insights into its behavior in different solvent environments and its potential interactions with biological macromolecules. These theoretical studies can guide future experimental work by predicting spectroscopic properties and potential biological targets.

Q & A

Q. What are the key synthetic pathways for 8-Hydroxy-11-oxoundeca-5,9-dienoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves oxidation of unsaturated fatty acid precursors. For example, controlled oxidation of linoleic acid derivatives using catalysts (e.g., MnO₂) or oxidants (e.g., H₂O₂) under inert atmospheres can yield oxo-hydroxy derivatives. Reaction parameters such as temperature (25–60°C), solvent polarity, and stoichiometric ratios of oxidants should be optimized using factorial design (e.g., 2³ factorial experiments) to assess their impact on yield and purity . Characterization via HPLC-UV and GC-MS is critical to confirm structural integrity and quantify impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer :

- NMR (¹H, ¹³C, and 2D-COSY) : Identify hydroxyl and ketone groups via chemical shifts (e.g., δ 2.1–2.5 ppm for α-protons to carbonyl) and coupling patterns of conjugated dienes.

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₆O₄) with <5 ppm mass accuracy.

Data interpretation requires referencing spectral databases (e.g., PubChem) and comparing with structurally analogous compounds like 9-OxoODE . Statistical tools (e.g., PCA) can resolve spectral overlaps in complex mixtures .

Advanced Research Questions

Q. How can orthogonal experimental design improve the optimization of this compound synthesis?

Methodological Answer : Orthogonal design (e.g., L9 Taguchi array) minimizes experimental runs while testing multiple factors (e.g., catalyst loading, temperature, solvent). For example:

Q. What mechanistic insights can be gained from studying the reactivity of this compound in biological systems?

Methodological Answer :

- Kinetic Studies : Monitor reaction rates with biomolecules (e.g., glutathione) using stopped-flow spectrophotometry to determine rate constants (k) and activation energies (Eₐ).

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in redox reactions. Compare with experimental data (e.g., NMR kinetics) to validate mechanisms .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O or O₂ to trace oxygen incorporation in hydroxyl/keto groups during enzymatic oxidation .

Q. How should researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply random-effects models to account for inter-study variability.

- Experimental Replication : Standardize cell lines (e.g., ATCC-certified), culture conditions, and assay protocols (e.g., MTT vs. ATP luminescence) to isolate confounding variables .

- Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG) to identify context-dependent signaling pathways (e.g., NF-κB vs. Nrf2) that explain divergent bioactivity .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing discrepancies in spectroscopic or chromatographic data?

Methodological Answer :

- Grubbs’ Test : Identify outliers in triplicate measurements (e.g., GC-MS peak areas).

- Multivariate Regression : Correlate spectral features (e.g., NMR shifts) with experimental variables (e.g., pH) using software like MATLAB or Python’s SciPy .

- Error Propagation Analysis : Quantify uncertainty in calculated parameters (e.g., yield) using partial derivatives of measurement errors (e.g., ±0.1% HPLC purity) .

Q. How should researchers document and present synthetic procedures to ensure reproducibility?

Methodological Answer :

- Detailed Protocols : Include exact reagent grades (e.g., ≥99.9% purity), equipment models (e.g., Agilent 1260 HPLC), and step-by-step timelines.

- Data Tables : Tabulate yields, purity, and characterization data (e.g., Rf values, retention times) for all synthetic batches.

- Negative Controls : Report failed experiments (e.g., polymerization under aerobic conditions) to highlight critical parameters .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

- PPE : Use nitrile gloves (tested for permeation resistance), sealed goggles, and lab coats. Avoid latex gloves due to potential degradation by organic solvents .

- Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s.

- Waste Disposal : Quench reactive intermediates (e.g., peroxides) with NaHSO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.